molecular formula C7H5F2NO2 B1532918 1,5-Difluoro-2-methyl-3-nitrobenzene CAS No. 1188412-98-7

1,5-Difluoro-2-methyl-3-nitrobenzene

Cat. No.: B1532918
CAS No.: 1188412-98-7
M. Wt: 173.12 g/mol
InChI Key: FLVCMMRPNZCHPC-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-methyl-3-nitrobenzene is a substituted nitrobenzene derivative with fluorine atoms at positions 1 and 5, a methyl group at position 2, and a nitro group at position 3. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of diamines (e.g., via reduction of the nitro group) for pharmaceutical applications . Its reactivity and stability are influenced by the electron-withdrawing nitro group and the steric effects of the methyl substituent.

Properties

IUPAC Name

1,5-difluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVCMMRPNZCHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Summary

The synthesis of 1,5-difluoro-2-methyl-3-nitrobenzene generally follows a multi-step process:

  • Starting Material: 1,5-difluoro-2-methylbenzene (or positional isomers thereof).
  • Nitration: Introduction of the nitro group at the 3-position via electrophilic aromatic substitution.
  • Purification: Techniques such as recrystallization or chromatography to isolate the pure product.

Detailed Preparation Procedure

Step Description Reagents/Conditions Notes
1 Nitration of 1,5-difluoro-2-methylbenzene Mixed acid system: concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) Temperature controlled at 0–5°C to ensure regioselectivity and minimize byproducts; reaction time typically 30 min to 1 hour
2 Reaction monitoring Thin-layer chromatography (TLC) or HPLC Ensures completion and purity
3 Isolation and purification Recrystallization from hot ethanol, cooling to −20°C for 12 hours; or silica gel column chromatography with hexane/ethyl acetate (8:2) Achieves >97% purity; recrystallization preferred for industrial scale
4 Drying and characterization Vacuum drying; characterization by NMR, IR, and mass spectrometry Confirms structure and purity

Industrial Scale Considerations

  • Large reactors with precise temperature control and agitation.
  • Use of anhydrous solvents and inert atmosphere (e.g., nitrogen) to improve yield (>85%) and reduce side reactions.
  • Avoidance of recrystallization by optimizing reaction conditions to obtain high purity directly after nitration.

Alternative Methods and Innovations

  • Some patents describe nitration of related difluorobenzene derivatives under mild conditions with fuming nitric acid and sulfuric acid mixtures, yielding high purity nitro compounds without recrystallization.
  • Water-phase synthesis methods exist for related difluoro-nitrobenzene derivatives but are less common for this specific methylated compound.

Reaction Conditions and Optimization

Parameter Optimal Range Effect on Reaction
Temperature 0–5°C during nitration Controls regioselectivity and minimizes side reactions
Acid concentration Concentrated HNO₃ and H₂SO₄ in mixed acid Ensures effective nitration
Solvent Anhydrous or minimal water content Enhances yield and purity
Reaction time 30–60 minutes Sufficient for completion without over-nitration
Molar ratios 1:1.2 (substrate to nitrating agent) Balances yield and minimizes waste

Purification Techniques

  • Recrystallization: Preferred for large-scale production; dissolving crude product in hot ethanol and slow cooling yields high purity crystals.
  • Column Chromatography: Silica gel with hexane/ethyl acetate (8:2) effective for lab-scale purification.
  • HPLC Analysis: Used to confirm purity (>97%) with UV detection at 254 nm.

Research Findings and Data Summary

Study/Source Key Findings Yield Purity Notes
BenchChem (2025) Nitration of 1,5-difluoro-3-methylbenzene with mixed acid; optimized temperature and stoichiometry >85% >97% Industrially scalable; selective nitration
CN Patent CN106748796B (2016) Mild nitration of difluorobenzene derivatives with fuming nitric acid and sulfuric acid; high purity without recrystallization High High Demonstrates mild conditions and industrial viability
CN Patent CN1348951A (2001) Water-phase synthesis methods for difluoro-nitrobenzene derivatives; less common for methylated compounds 83.6% (related compound) >98% Alternative approach, phase-transfer catalysts used

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield Purity Scale
Nitration of 1,5-difluoro-2-methylbenzene 1,5-difluoro-2-methylbenzene HNO₃/H₂SO₄ mixed acid 0–5°C, 30–60 min >85% >97% Lab & Industrial
Mild nitration with fuming nitric acid and sulfuric acid m-difluorobenzene derivatives Fuming HNO₃, H₂SO₄ Ambient to mild heating High High Industrial
Water-phase synthesis (related compounds) Nitrophenol derivatives NaOH/KOH, phase transfer catalyst 95°C reflux, 24 h ~83% >98% Lab scale

Chemical Reactions Analysis

1,5-Difluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Reducing Agents: Iron, hydrochloric acid, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate.

Major products formed from these reactions include 1,5-difluoro-2-methyl-3-aminobenzene and 1,5-difluoro-2-carboxy-3-nitrobenzene.

Scientific Research Applications

1,5-Difluoro-2-methyl-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-difluoro-2-methyl-3-nitrobenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Similarity

The compound’s structural analogs vary in substituent positions and functional groups, leading to differences in physicochemical properties and reactivity. Key comparisons include:

Table 1: Key Structural Analogs and Similarity Scores
Compound Name CAS Number Substituent Positions (F, CH₃, NO₂) Similarity Score Key Differences vs. Target Compound
1,3-Difluoro-2-methyl-4-nitrobenzene 3013-27-2 F(1,3), CH₃(2), NO₂(4) 0.93 Nitro group at position 4
1,3-Difluoro-5-methyl-2-nitrobenzene 1616526-80-7 F(1,3), CH₃(5), NO₂(2) 0.88 Methyl at position 5; nitro at 2
1,5-Difluoro-3-methoxy-2-nitrobenzene 66684-61-5 F(1,5), OCH₃(3), NO₂(2) 0.92 Methoxy replaces methyl at position 3
1,5-Difluoro-2-iodo-4-nitrobenzene 148388-74-3 F(1,5), I(2), NO₂(4) 1.00 Iodo substituent at position 2

Physicochemical Properties

  • Electronic Effects : The electron-withdrawing nitro group at position 3 in the target compound creates a meta-directing effect, differing from analogs with nitro at position 2 or 4. For example, 1,5-Difluoro-3-methoxy-2-nitrobenzene’s methoxy group (electron-donating) may counteract the nitro group’s electron withdrawal, altering solubility and dipole moments .
  • Steric and Steroelectronic Effects : Iodo-substituted analogs (e.g., 1,5-Difluoro-2-iodo-4-nitrobenzene) exhibit heavier atom effects, influencing spectroscopic properties (e.g., NMR chemical shifts) and reactivity in cross-coupling reactions .

Biological Activity

1,5-Difluoro-2-methyl-3-nitrobenzene is an aromatic compound notable for its unique substitution pattern, which includes two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities including antimicrobial and anticancer properties.

The compound undergoes several chemical reactions that can influence its biological activity:

  • Reduction : The nitro group can be converted to an amino group using reducing agents such as iron and hydrochloric acid or through catalytic hydrogenation. This transformation can enhance the biological activity of the compound by increasing its reactivity with biological targets.
  • Substitution : The fluorine atoms are susceptible to nucleophilic substitution by amines or thiols, potentially leading to the formation of new derivatives with altered biological properties.
  • Oxidation : The methyl group can be oxidized to form carboxylic acids, which play significant roles in various biochemical pathways.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties. The mechanism is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth. Comparative studies have shown that modifications to the structure can significantly alter efficacy against different microbial strains.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. The mechanism of action could involve induction of apoptosis in cancer cells or inhibition of key enzymes involved in cell proliferation. For instance, compounds with similar structures have been shown to inhibit topoisomerase enzymes, which are critical for DNA replication in cancer cells.

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Testing : In vitro studies demonstrated that this compound showed significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of many commonly used antibiotics, indicating a potential for development into new antimicrobial agents.
  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer cells. Results indicated that the compound induced cytotoxicity at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis confirmed through flow cytometry analyses.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
1,3-Difluoro-2-methyl-5-nitrobenzeneStructureModerate antimicrobial activity
2,5-DifluoronitrobenzeneStructureHigh cytotoxicity against cancer cells
1,4-Difluoro-2-methyl-3-nitrobenzeneStructureLimited biological activity

Q & A

Q. How can researchers address discrepancies in reported synthetic yields across different labs?

  • Methodological Answer :
  • Interlaboratory Studies : Standardize protocols (e.g., reagent sources, stirring rates) and share raw data via platforms like Zenodo.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-nitrated byproducts) affecting yields.
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to optimize conditions for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.